4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)pyrimidine
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Overview
Description
4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the difluoromethyl group: This step might involve the use of difluoromethylating agents.
Formation of the pyrimidine ring: This can be synthesized by the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds.
Attachment of the piperazine ring: This step involves the reaction of the pyrimidine intermediate with ethylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The difluoromethyl group may enhance the compound’s metabolic stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(METHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE
- 4-(CHLOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE
Uniqueness
The presence of the difluoromethyl group in 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE may confer unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C17H24F2N6 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H24F2N6/c1-4-23-6-8-24(9-7-23)17-21-14(10-15(22-17)16(18)19)13-11-20-25(5-2)12(13)3/h10-11,16H,4-9H2,1-3H3 |
InChI Key |
JJFMFJKCYITPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=C(N(N=C3)CC)C |
Origin of Product |
United States |
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